2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride

Catalog No.
S2647482
CAS No.
2126176-81-4
M.F
C7H14ClN
M. Wt
147.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride

CAS Number

2126176-81-4

Product Name

2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride

IUPAC Name

2-cyclopent-3-en-1-ylethanamine;hydrochloride

Molecular Formula

C7H14ClN

Molecular Weight

147.65

InChI

InChI=1S/C7H13N.ClH/c8-6-5-7-3-1-2-4-7;/h1-2,7H,3-6,8H2;1H

InChI Key

GPEZCHMLGXRMRY-UHFFFAOYSA-N

SMILES

C1C=CCC1CCN.Cl

Solubility

not available

The double bond in the cyclopentene ring makes 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride reactive towards electrophiles, allowing it to participate in:

  • Electrophilic Addition Reactions: The double bond can react with electrophiles, leading to the formation of substituted products.
  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, enabling the compound to form new bonds with electrophilic centers.
  • Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming larger cyclic structures when reacted with suitable dienophiles .

Research indicates that compounds related to 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride exhibit various biological activities, including:

  • Antiviral Properties: Some derivatives have shown potential antiviral effects against strains such as Influenza A (H1N1), indicating their relevance in virology.
  • Neuropharmacological Effects: The amine group suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological applications .

Several synthesis methods have been explored for producing 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride:

  • Direct Amination: Reacting cyclopentene derivatives with ethylene diamine under controlled conditions can yield the desired amine.
  • Cycloaddition Reactions: Utilizing cycloaddition methods involving suitable reagents can help synthesize this compound from simpler precursors.
  • Functionalization of Cyclopentene: Introducing functional groups to the cyclopentene ring through various organic transformations allows for the creation of the amine structure .

The applications of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride are diverse, including:

  • Polymer Science: It serves as a building block for synthesizing electron-donating polymers, enhancing their electronic properties.
  • Pharmaceutical Research: Its unique structure makes it a candidate for developing new drugs targeting viral infections or neurological disorders .

Interaction studies have focused on how 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride interacts with various biological targets:

  • Receptor Binding Studies: Investigations into its binding affinity to neurotransmitter receptors could reveal its potential as a therapeutic agent in neuropharmacology.
  • Enzyme Inhibition Studies: Its ability to inhibit specific enzymes involved in viral replication has been explored, offering insights into its antiviral capacity .

Several compounds share structural similarities with 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Cyclopentene)ethylamine hydrochlorideCyclopentene ring + ethylamineSimple structure; less functional diversity
2-(Cyclobutene)ethylamine hydrochlorideCyclobutene ring + ethylamineSmaller ring; different reactivity profile
3-(Cyclohexene)propylamineCyclohexene ring + propylamineLarger ring; potential for different biological activity
2-(Vinyl)ethylamine hydrochlorideVinyl group + ethylamineMore linear structure; different reactivity

The uniqueness of 2-(Cyclopent-3-en-1-yl)ethan-1-amine hydrochloride lies in its specific cyclopentene structure and the presence of the amine group, which allows for distinctive chemical behavior and biological interactions not fully replicated by these similar compounds .

Dates

Modify: 2024-04-14

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